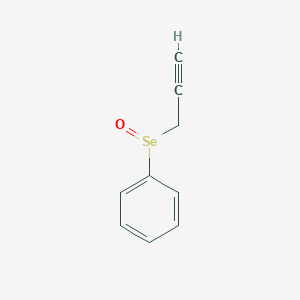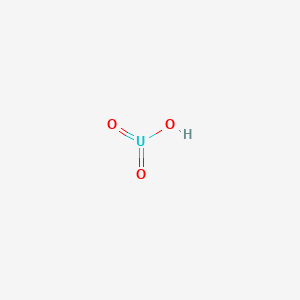
Hydroxydioxouranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxydioxouranium can be synthesized through the reaction of uranyl acetate with unsaturated β-diketones in methanol. The process involves adding a methanolic solution of uranyl acetate to a solution of the unsaturated β-diketone, followed by stirring and gentle refluxing for about an hour. The volume is then reduced by half, and the precipitated complex is filtered, washed, and recrystallized from hot methanol to obtain a pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Hydroxydioxouranium undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions due to the presence of uranium in a high oxidation state.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state uranium compounds.
Substitution: this compound can undergo substitution reactions where ligands attached to the uranium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or zinc dust.
Ligands: Various organic ligands can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state uranium compounds, while reduction reactions may produce lower oxidation state uranium species.
Scientific Research Applications
Hydroxydioxouranium has several scientific research applications, including:
Chemistry: It is used in the study of coordination chemistry and the synthesis of uranium complexes.
Biology: Research on the biological effects of uranium compounds often involves this compound.
Mechanism of Action
The mechanism of action of hydroxydioxouranium involves its interaction with molecular targets and pathways. The compound can bind to various ligands and form stable complexes. These interactions are crucial for its applications in coordination chemistry and nuclear science. The exact molecular targets and pathways depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hydroxydioxouranium include:
Uranyl acetate: A commonly used uranium compound in research and industry.
Uranyl nitrate: Another uranium compound with similar chemical properties.
Uranyl sulfate: Used in various industrial applications.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity Its ability to form stable complexes with various ligands makes it valuable in coordination chemistry
Properties
CAS No. |
61279-79-6 |
|---|---|
Molecular Formula |
HO3U |
Molecular Weight |
287.035 g/mol |
IUPAC Name |
hydroxy(dioxo)uranium |
InChI |
InChI=1S/H2O.2O.U/h1H2;;;/q;;;+1/p-1 |
InChI Key |
QUDJWVINMGOOQN-UHFFFAOYSA-M |
Canonical SMILES |
O[U](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B14570828.png)
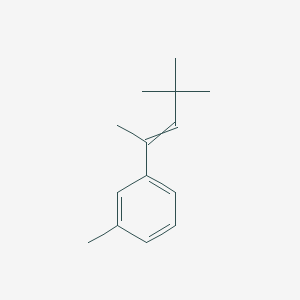
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
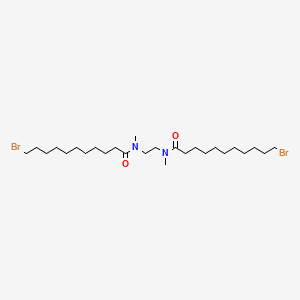
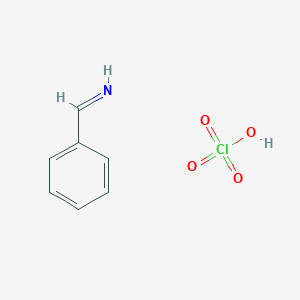
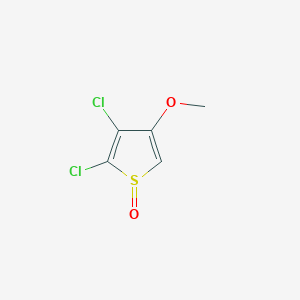
![2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B14570873.png)

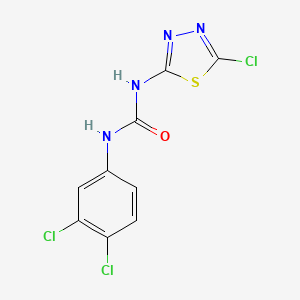
![N-{4-[Cyano(4-methoxyphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14570887.png)
![N-(2-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14570899.png)
